Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine structure
945950-37-8 structure
Product Name:4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS-Nr.:945950-37-8
MF:C7H7N3
MW:133.150580644608
MDL:MFCD13619883
CID:1987268
PubChem ID:51341959
Update Time:2025-06-09

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-methyl-7h-pyrrolo[2,3-d]pyrimidine
    • SureCN192778
    • AG-D-03835
    • OR17060
    • PB13597
    • CTK6C4492
    • AK171635
    • QWIAHMVNMONKCU-UHFFFAOYSA-N
    • FCH955902
    • 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-
    • AB0198701
    • ST1191222
    • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • MFCD13619883
    • SCHEMBL192778
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-
    • RZ4A845PGQ
    • 945950-37-8
    • CS-0050807
    • SY097663
    • DB-358437
    • AKOS006356475
    • AS-34799
    • 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD13619883
    • Inchi: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
    • InChI-Schlüssel: QWIAHMVNMONKCU-UHFFFAOYSA-N
    • Lächelt: N1C2=C(C=CN2)C(C)=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 133.063997236g/mol
  • Monoisotopenmasse: 133.063997236g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 126
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 41.6
  • XLogP3: 1.1

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Matrix Scientific
113320-1g
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
945950-37-8
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$473.00 2023-09-06
Matrix Scientific
113320-5g
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$1300.00 2023-09-06
TRC
M336760-50mg
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
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65.00 2021-07-28
TRC
M336760-100mg
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
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100mg
90.00 2021-07-28
TRC
M336760-500mg
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
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$98.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X04415-250mg
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
945950-37-8 97%
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¥50.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X04415-100mg
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
945950-37-8 97%
100mg
¥146.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X04415-1g
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
945950-37-8 97%
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¥103.0 2024-07-18
ChemScence
CS-0050807-1g
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
945950-37-8 97.92%
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$50.0 2022-04-26
ChemScence
CS-0050807-5g
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
945950-37-8 97.92%
5g
$182.0 2022-04-26

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, 15 - 40 °C
Referenz
Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 2731734-19-1 Solvents: Toluene ;  200 min, rt
Referenz
Preparation of 7-deazapurine compounds using iron complex catalyst
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Referenz
Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides
Li, Qingfeng; Persoons, Leentje; Daelemans, Dirk; Herdewijn, Piet, Journal of Organic Chemistry, 2020, 85(2), 403-418

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  8 h, 75 °C
Referenz
Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agent
Thiyagarajan, Anandarajan; Salim, Mohammed T. A.; Balaraju, Tuniki; Bal, Chandralata; Baba, Masanori; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  rt; 8 h, rt
Referenz
Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ;  16 h, rt → 60 °C; 24 h, 60 °C → 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Preparation of substituted nucleoside derivatives useful as anticancer agents
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.05 MPa, rt → 60 °C; 3 h, 50 - 60 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  pH 8 - 9
Referenz
Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  10 min, rt
1.2 Solvents: Diethyl ether ;  rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ;  -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referenz
Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  10 min, rt
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ;  pH 5
Referenz
Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, 15 - 40 °C
Referenz
Process and intermediates for preparing baricitinib
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 - 15 °C
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ;  1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  16 h, 15 - 40 °C
Referenz
Industrial process synthesis of itacitinib intermediate salts toward JAK inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7, rt
Referenz
Method for preparing jak inhibitor key intermediate
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  0.5 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ;  < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < 0 °C
1.4 Reagents: Sodium bicarbonate ;  pH 6
Referenz
Process for synthesis of ruxolitinib
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  2 h, 0 °C
Referenz
Novel 6-substituted 7-deazapurines and corresponding nucleosides as medicaments
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ,  Water ;  25 °C; 16 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Preparation of fused heterocyclic compounds as irreversible inhibitors of menin-MLL interaction
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5 - 8.5, rt
Referenz
Process for preparation of ruxolitinib and intermediates thereof
, India, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Palladium
Referenz
Treatment of subjects suffering from having cholangiocarcinoma using a tyrosine kinase LCK inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Tetrahydrofuran ;  overnight, reflux; reflux → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Referenz
Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Toluene ;  10 min
1.2 Solvents: Diethyl ether ;  overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ;  -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Referenz
Preparation of azaindole compounds and methods for kinase modulation, and indications therefor
, World Intellectual Property Organization, , ,

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Lieferanten

Amadis Chemical Company Limited
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(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Bestellnummer:A859323
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:17
Preis ($):597.0
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Amadis Chemical Company Limited
(CAS:945950-37-8)4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
A859323
Reinheit:99%
Menge:100g
Preis ($):597.0
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